3-(Chloromethyl)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide
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Overview
Description
3-(Chloromethyl)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide is a heterocyclic compound that belongs to the class of 1,2,4-thiadiazine derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound includes a thiadiazine ring fused with a benzene ring, and a chloromethyl group attached to the nitrogen atom at the 3-position.
Mechanism of Action
Target of Action
The primary target of 3-(Chloromethyl)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide is the α-glucosidase enzyme . This enzyme is found on the brush border of the small intestine and is responsible for the breakdown of oligosaccharides into monosaccharides (glucose) . It is an important target for the treatment of type 2 diabetes mellitus via inhibiting its catabolic activity .
Mode of Action
The compound interacts with its target, the α-glucosidase enzyme, by inhibiting its activity . This inhibition prevents the breakdown of oligosaccharides into glucose, thereby reducing the levels of glucose that enter the bloodstream
Biochemical Pathways
The inhibition of the α-glucosidase enzyme affects the carbohydrate digestion pathway . By preventing the breakdown of oligosaccharides into glucose, the compound reduces the amount of glucose that is absorbed into the bloodstream. This can help to control blood sugar levels, which is particularly beneficial for individuals with type 2 diabetes .
Pharmacokinetics
Similar compounds, such as hydrochlorothiazide, have been used in human therapy as diuretic and antihypertensive agents
Result of Action
The inhibition of the α-glucosidase enzyme by this compound results in a reduction in blood glucose levels . This can help to manage the symptoms of type 2 diabetes, including hyperglycemia .
Preparation Methods
The synthesis of 3-(Chloromethyl)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide typically involves the condensation of 2-chlorobenzenesulfonamide with heterocyclic methyl carbimidates obtained from heterocyclic carbonitriles . The reaction is carried out in the presence of a base such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) in pyridine, which facilitates the cyclization of sulfonated amidines to form the thiadiazine ring . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
3-(Chloromethyl)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.
Cyclization Reactions: The thiadiazine ring can be further modified through cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include bases like DBU, nucleophiles such as amines, and oxidizing or reducing agents depending on the desired transformation. The major products formed from these reactions vary based on the specific reagents and conditions used.
Scientific Research Applications
Comparison with Similar Compounds
3-(Chloromethyl)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide can be compared with other similar compounds such as:
1,2,4-Benzothiadiazine 1,1-dioxides: These compounds share a similar core structure but may have different substituents, leading to variations in their biological activities.
1,2,4-Pyridothiadiazine 1,1-dioxides: These analogs have a pyridine ring instead of a benzene ring, which can influence their chemical reactivity and biological properties.
Thienothiadiazine dioxides: These compounds have a thiophene ring fused with the thiadiazine ring and exhibit different pharmacological profiles.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, which distinguish it from other related compounds.
Properties
IUPAC Name |
3-(chloromethyl)-4H-1λ6,2,4-benzothiadiazine 1,1-dioxide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2O2S/c9-5-8-10-6-3-1-2-4-7(6)14(12,13)11-8/h1-4H,5H2,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDQKKKAMYKMSCL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=NS2(=O)=O)CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
37162-65-5 |
Source
|
Record name | 3-(chloromethyl)-2H-1,2,4-benzothiadiazine-1,1-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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